N-methyl-3-(3-piperidinyl)propanamide
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Overview
Description
N-methyl-3-(3-piperidinyl)propanamide is an organic compound with the molecular formula C9H18N2O. This compound features a piperidine ring, which is a six-membered ring containing five methylene bridges and one amine bridge. The presence of the piperidine ring is significant as it is a common structural motif in many pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(3-piperidinyl)propanamide typically involves the reaction of N-methylpropanamide with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the hydrogenation of pyridine to produce piperidine, followed by its reaction with N-methylpropanamide. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(3-piperidinyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
N-methyl-3-(3-piperidinyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-methyl-3-(3-piperidinyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-(3-piperidinyl)propanamide: shares structural similarities with other piperidine derivatives, such as fentanyl analogs and other synthetic opioids.
Fentanyl analogs: These compounds have similar structural motifs but differ in their pharmacological properties and potency.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-3-piperidin-3-ylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-10-9(12)5-4-8-3-2-6-11-7-8/h8,11H,2-7H2,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVZDWIASCMNCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1CCCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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